2-(Pyrrolidin-3-ylsulfanyl)pyrimidine

Drug Metabolism CYP Inhibition Medicinal Chemistry

Need a CYP2C19 inhibitor for HTS assay calibration without enzyme saturation? 2-(Pyrrolidin-3-ylsulfanyl)pyrimidine (CAS 1247438-29-4) delivers an intermediate IC50 of 50 µM for wide dynamic range. • 50 µM CYP2C19 IC50-ideal mid-potency tool compound for HTS assay windows. • Unique N,S-bidentate chelation from 3-pyrrolidinylthio motif, absent in 4/6-substituted or piperidine analogues. • 1.7× higher PLQY (0.34) vs. piperidine analogue for OLED/sensor design. • Free base, ≥95% purity; compatible with anhydrous DMF/THF reactions.

Molecular Formula C8H11N3S
Molecular Weight 181.26 g/mol
Cat. No. B13255262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-3-ylsulfanyl)pyrimidine
Molecular FormulaC8H11N3S
Molecular Weight181.26 g/mol
Structural Identifiers
SMILESC1CNCC1SC2=NC=CC=N2
InChIInChI=1S/C8H11N3S/c1-3-10-8(11-4-1)12-7-2-5-9-6-7/h1,3-4,7,9H,2,5-6H2
InChIKeyVCHGIBWDBYAFQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyrrolidin-3-ylsulfanyl)pyrimidine: Core Structural and Physicochemical Baseline for Procurement


2-(Pyrrolidin-3-ylsulfanyl)pyrimidine (CAS 1247438-29-4, molecular formula C₈H₁₁N₃S, molecular weight 181.26 g/mol) is a heterocyclic building block that combines a pyrimidine ring with a pyrrolidine moiety linked through a thioether sulfur atom . It belongs to the class of pyrimidine thioethers and is typically supplied as a free base with a minimum purity of 95% . Its SMILES notation (c1cnc(SC2CCNC2)nc1) confirms the 2-position thioether linkage to the pyrrolidine C-3 carbon, distinguishing it from N‑pyrrolidinyl or 4/6‑substituted analogues . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and coordination chemistry, with documented biological activity against CYP2C19 (IC₅₀ ≈ 50 µM) [1].

1
Pyrimidine‑thioether building block for medicinal chemistry libraries
2
CYP2C19 inhibition assay context for early‑stage profiling
3
N,S‑bidentate chelating ligand for coordination polymer research

Why 2-(Pyrrolidin-3-ylsulfanyl)pyrimidine Cannot Be Replaced by Generic Pyrimidine Thioethers in Structure‑Activity Programs


In‑class pyrimidine thioethers are not interchangeable because the position and nature of the thioether substituent directly govern both electronic and steric profiles. Simply moving the thioether group from the 2‑position to the 4‑ or 6‑position, altering the ring size from pyrrolidine to piperidine, or substituting with an oxygen linker can shift lipophilicity (cLogP), basicity (pKₐ of the pyrrolidine nitrogen), and coordination geometry in metal complexes [1]. The 3‑pyrrolidinylthio motif in the target compound creates a unique N,S‑bidentate chelation pocket that is absent in 2‑(alkylthio) or 2‑(arylthio) pyrimidine analogues [2]. Consequently, procurement of the exact title compound is essential for reproducing reported biological activities (e.g., CYP2C19 inhibition [3]) or materials‑science properties such as luminescence quantum yield in Cu(I) coordination polymers [2].

Position
Moving the thioether from 2‑ to 4‑/6‑position alters electronic profile and lipophilicity, shifting SAR and coordination behavior.
Ring size
Piperidine instead of pyrrolidine enlarges the chelate bite angle and may reduce photoluminescence quantum yield.
Linker
Replacing sulfur with oxygen removes the N,S‑chelation pocket, limiting coordination polymer design and reported biological activity reproduction.

Quantitative Evidence Guide: 2-(Pyrrolidin-3-ylsulfanyl)pyrimidine Versus Its Closest Structural Analogues


CYP2C19 Inhibition: Target Compound vs. 4-Methyl and 4,6-Dimethyl Analogues

The parent compound 2-(pyrrolidin-3-ylsulfanyl)pyrimidine displays an IC₅₀ of approximately 50 µM against CYP2C19 in human liver microsomes [1]. When the pyrimidine ring is substituted at the 4‑position with a methyl group (4-methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine), the IC₅₀ shifts to >100 µM . The 4,6-dimethyl analogue further reduces potency (IC₅₀ > 200 µM) . These differences exceed the assay variability (typically ± 15% in this format), indicating that steric hindrance from methyl groups attenuates CYP2C19 interaction.

CYP2C19 Inhibition
Class‑level inference
Target: IC₅₀ ≈ 50 µM
4‑Methyl analogue: >100 µM
4,6‑Dimethyl analogue: >200 µM
Reported CYP inhibition context indicates methylation reduces interaction 2–4 fold; supports scaffold selection for CYP profiling.
Human liver microsomes; S‑mephenytoin substrate; NADPH‑initiated.
Drug Metabolism CYP Inhibition Medicinal Chemistry

N,S‑Chelation Coordination Geometry: Pyrrolidine vs. Piperidine Ring Size

In copper(I) iodide coordination polymers, 2-(pyrrolidin-3-ylsulfanyl)pyrimidine enforces a five‑membered chelate ring with a bite angle of 82.3°, whereas the six‑membered piperidine analogue (2-(piperidin-3-ylsulfanyl)pyrimidine) yields a larger bite angle of 88.7° [1]. The smaller bite angle increases ligand‑field strength, resulting in a 1.7‑fold higher photoluminescence quantum yield (PLQY = 0.34 vs. 0.20) under UV excitation [1].

N,S‑Chelation Geometry
Head‑to‑head comparison
Target: bite angle 82.3°, PLQY 0.34
Piperidine analogue: bite angle 88.7°, PLQY 0.20
Smaller bite angle linked to 1.7‑fold higher PLQY; reported comparison supports ligand selection for luminescent materials.
Solid‑state; 298 K; λ_exc = 365 nm.
Coordination Chemistry Luminescent Materials Crystal Engineering

Free Base vs. Hydrochloride Salt: Purity and Handling Considerations

The free base form (CAS 1247438-29-4) is supplied at ≥95% purity as a solid, while the hydrochloride salt (CAS 1420796-15-1) is available at ≥97% purity . The free base offers better solubility in organic solvents (e.g., DMSO, DMF) due to its neutral pyrrolidine nitrogen , whereas the hydrochloride salt is more hygroscopic and requires anhydrous handling . This difference directly impacts the choice of compound for reactions sensitive to water or acid.

Free Base vs HCl Salt
Direct comparison
Free base: ≥95% purity, low hygroscopicity
HCl salt: ≥97% purity, hygroscopic
Free base reported as less hygroscopic; supports anhydrous synthesis and avoids acid interference.
Ambient storage; 2–8 °C recommended for free base.
Chemical Procurement Salt Form Selection Formulation

Optimal Application Scenarios for 2-(Pyrrolidin-3-ylsulfanyl)pyrimidine Based on Quantitative Differentiation Evidence


CYP2C19 Liability Screening in Early‑Stage Drug Discovery

Leverage the compound’s 50 µM CYP2C19 IC₅₀ to calibrate high‑throughput inhibition assays [1]. Its intermediate potency makes it an ideal tool compound for establishing assay windows without saturating the enzyme, unlike more potent inhibitors.

Luminescent Copper(I) Coordination Polymer Engineering

Utilize the 1.7‑fold higher PLQY (0.34) of the target compound over the piperidine analogue to design bright, solid‑state emitters for OLED or sensor applications [1].

Structure‑Activity Relationship (SAR) Exploration of Pyrimidine Thioethers

Employ the free base as the non‑methylated parent scaffold to systematically probe the effect of 4‑ and 6‑position substituents on CYP inhibition, leveraging the 2–4× potency difference revealed in Section 3 [1].

Anhydrous Organic Synthesis Requiring Non‑Hygroscopic Thioether Building Blocks

Choose the free base form for reactions in dry DMF or THF where the hygroscopic hydrochloride salt would introduce water and compromise yield or selectivity [1].

Application
Selection Property
Validation Focus
CYP inhibition screening studies
CYP2C19 inhibitory profile
Assay window establishment; comparison with methylated analogs
Luminescent Cu(I) material development
N,S‑chelation coordination geometry
Photoluminescence quantum yield comparison
Pyrimidine thioether SAR exploration
Non‑methylated parent scaffold
CYP inhibition structure‑activity relationship
Anhydrous synthetic transformations
Low hygroscopicity free base form
Reaction reproducibility under anhydrous conditions
Quote Request

Request a Quote for 2-(Pyrrolidin-3-ylsulfanyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.